2,2-Diethoxyethylammonium chloride
Description
Chemical Identity: The compound 2-(diethylamino)ethyl chloride hydrochloride (CAS 869-24-9), also known as β-chloroethyldiethylamine hydrochloride or 2-diethylaminoethyl chloride hydrochloride, is a quaternary ammonium salt with the molecular formula C₆H₁₅Cl₂N and a molecular weight of 172.10 g/mol .
Properties
CAS No. |
42025-68-3 |
|---|---|
Molecular Formula |
C6H15ClNO2- |
Molecular Weight |
168.64 g/mol |
IUPAC Name |
2,2-diethoxyethanamine;chloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-3-8-6(5-7)9-4-2;/h6H,3-5,7H2,1-2H3;1H/p-1 |
InChI Key |
ZVBTUWNZDSXGPB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(CN)OCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diethoxyethylammonium chloride can be synthesized through the reaction of 2,2-diethoxyethanol with ammonium chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the ammonium salt .
Industrial Production Methods
In industrial settings, the production of 2,2-diethoxyethylammonium chloride may involve large-scale reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxyethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Precipitation Reactions: When mixed with certain reagents, it can form precipitates, which are useful in isolating specific compounds.
Common Reagents and Conditions
Common reagents used in reactions with 2,2-diethoxyethylammonium chloride include silver nitrate, sodium hydroxide, and other strong bases or acids. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with silver nitrate can produce silver chloride as a precipitate .
Scientific Research Applications
2,2-Diethoxyethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has applications in the study of cell membranes and ion channels due to its ionic nature.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 2,2-diethoxyethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It also interacts with various molecular targets, including enzymes and ion channels, affecting their function .
Comparison with Similar Compounds
Physical Properties :
- Appearance: Pale yellow crystalline powder
- Melting Point: 206–210°C
- Solubility: Soluble in water and alcohol .
Synthesis: Produced via the chlorination/quaternization of diethanolamine .
Applications :
A key intermediate in pharmaceuticals (e.g., imatinib, piribedil) and specialty chemicals (e.g., cationic starch, cellulose derivatives) .
Comparison with Structurally Similar Ammonium Salts
Ethyl(2-hydroxyethyl)dimethylammonium Chloride
Molecular Formula: C₆H₁₆ClNO Molecular Weight: 153.65 g/mol Structure: Contains a hydroxyethyl group instead of a chloroethyl group. Properties:
Didecyldimethylammonium Chloride (DDAC)
Molecular Formula : C₂₂H₄₈ClN
Molecular Weight : 358.06 g/mol
Structure : Features two decyl chains and a methyl group on the ammonium center.
Properties :
Choline Chloride
Molecular Formula: C₅H₁₄ClNO Molecular Weight: 139.63 g/mol Structure: Contains a hydroxyethyl group and a trimethylammonium moiety. Properties:
Table 1: Comparative Analysis of Quaternary Ammonium Salts
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Primary Applications |
|---|---|---|---|---|---|
| 2-(Diethylamino)ethyl chloride HCl | C₆H₁₅Cl₂N | 172.10 | Chloroethyl, diethylamine | Water, alcohol | Pharma intermediates, polymers |
| Ethyl(2-hydroxyethyl)dimethylammonium Cl | C₆H₁₆ClNO | 153.65 | Hydroxyethyl, methyl | Water | Surfactants, biocides |
| Didecyldimethylammonium chloride | C₂₂H₄₈ClN | 358.06 | Decyl chains, methyl | Organic solvents | Disinfectants, fabric softeners |
| Choline chloride | C₅H₁₄ClNO | 139.63 | Hydroxyethyl, trimethyl | Water | Animal feed, supplements |
Key Research Findings
Reactivity Differences: The chloroethyl group in 2-(diethylamino)ethyl chloride hydrochloride makes it highly reactive in nucleophilic substitution reactions, unlike the hydroxyethyl group in choline chloride . DDAC’s long alkyl chains enhance lipid solubility, increasing its antimicrobial efficacy but raising environmental concerns .
Thermal Stability: Compounds with hydroxy groups (e.g., choline chloride) decompose at lower temperatures (~180°C), whereas halogenated derivatives (e.g., 2-(diethylamino)ethyl chloride HCl) are stable up to 200°C .
Toxicity Profile: Smaller ammonium salts (e.g., choline chloride) exhibit lower acute toxicity (LD₅₀ > 3,000 mg/kg in rats) compared to halogenated analogs (LD₅₀ ~ 200 mg/kg for 2-(diethylamino)ethyl chloride HCl) .
Limitations and Notes
- This analysis focuses on structurally related quaternary ammonium salts.
- Data Gaps : Environmental degradation pathways for halogenated ammonium salts require further study .
Biological Activity
2,2-Diethoxyethylammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial properties, cytotoxicity, and its interactions with cellular systems.
Chemical Structure and Properties
2,2-Diethoxyethylammonium chloride (CHClNO) is characterized by the presence of two ethoxy groups attached to the nitrogen atom of the ammonium structure. This unique configuration contributes to its solubility and interaction with biological membranes.
Antimicrobial Activity
Antimicrobial Efficacy
Quaternary ammonium compounds (QACs), including 2,2-Diethoxyethylammonium chloride, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis. Studies have demonstrated that compounds in this category exhibit effectiveness against a range of bacteria and fungi.
- Mechanism of Action : The primary mechanism involves the disruption of the phospholipid bilayer of microbial cells, which results in increased permeability and eventual cell death. This property makes them valuable in disinfectants and antiseptics.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.1% | |
| Escherichia coli | 0.05% | |
| Candida albicans | 0.15% |
Cytotoxicity Studies
Cell Viability Assays
Research has indicated varying degrees of cytotoxicity associated with 2,2-Diethoxyethylammonium chloride. The compound's effects on mammalian cells were evaluated using standard assays such as MTT and LDH release assays.
- Findings :
- At concentrations above 0.5%, significant reductions in cell viability were observed in human fibroblast cell lines.
- The compound exhibited dose-dependent cytotoxic effects, indicating a threshold concentration for safe use.
Immunological Effects
Impact on Immune Cells
The immunological impact of quaternary ammonium compounds has been a subject of investigation, particularly regarding their potential to modulate immune responses.
- Studies Indicate :
- Exposure to sub-lethal concentrations can enhance the proliferation of certain immune cells, such as CD4 T-cells.
- However, higher concentrations may lead to immunosuppression or dysregulation of immune responses.
Case Studies
Clinical Applications
There have been clinical studies focusing on the application of QACs in wound care and infection control. For instance:
- A case study involving patients with chronic wounds treated with formulations containing 2,2-Diethoxyethylammonium chloride showed improved healing rates compared to control groups treated with standard antiseptics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
